molecular formula C11H10N2O3S B4715035 ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate CAS No. 67568-53-0

ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate

Cat. No.: B4715035
CAS No.: 67568-53-0
M. Wt: 250.28 g/mol
InChI Key: JQWLWTCFGLPVHG-UHFFFAOYSA-N
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Description

Ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate is a heterocyclic compound featuring a benzothiazole core linked to a carbamoylformate ester.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-2-16-10(15)9(14)13-11-12-7-5-3-4-6-8(7)17-11/h3-6H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWLWTCFGLPVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365662
Record name STK848494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67568-53-0
Record name STK848494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate typically involves the reaction of 2-aminobenzenethiol with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale batch reactions. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate involves its interaction with specific molecular targets. In medicinal chemistry, benzothiazole derivatives are known to inhibit enzymes and modulate biological pathways. The compound can bind to active sites of enzymes, blocking their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Benzothiazole Derivatives with Substituent Variations

Key Compounds:
Feature Target Compound Cpd E () Compound
Core Structure Benzothiazole Nitro-substituted benzothiazole Chloro-substituted benzothiazole
Functional Groups Carbamoylformate ester Phenylmethanesulfonate Methyl benzoate
Molecular Weight Not provided Not provided ~430–450 g/mol (estimated)
Key Differences Neutral ester Electron-withdrawing nitro group enhances reactivity Chloro substituent increases lipophilicity

Impact of Substituents :

  • Nitro groups (Cpd E) may enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes .
  • Chloro substituents () improve membrane permeability but may reduce solubility .

Heterocycle Replacement: Thiadiazole and Thiophene Analogues

Key Compounds:
  • Ethyl [(1,3,4-thiadiazol-2-yl)carbamoyl]formate ()
  • Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate ()
Feature Target Compound Thiadiazole Analogue () Thiophene Analogue ()
Heterocycle Benzothiazole 1,3,4-Thiadiazole Thiophene
Aromaticity High (fused rings) Moderate (5-membered ring) Moderate (5-membered ring)
Electron Density Delocalized π-system Electron-deficient (N and S atoms) Electron-rich (sulfur lone pairs)
Key Differences Planar, rigid structure Smaller ring size increases strain Thiophene’s sulfur enhances conjugation

Functional Implications :

  • Thiadiazoles () are often used in antimicrobial agents due to their electron-deficient nature .
  • Thiophenes () exhibit stronger π-π stacking, useful in materials science .

Carbamoyl vs. Carbamothioyl Derivatives

Key Compound:
  • N-{(1,3-Benzothiazol-2-yl)carbamothioyl}-substituted benzamides ()
Feature Target Compound Carbamothioyl Derivative ()
Functional Group Carbamoyl (C=O) Carbamothioyl (C=S)
Hydrogen Bonding Strong (O as acceptor) Weaker (S less electronegative)
Reactivity Hydrolysis-prone More stable under acidic conditions
Bioactivity Potential enzyme inhibition Enhanced thiourea-mediated interactions

Biological Relevance :
Carbamothioyl derivatives () show improved stability in vivo, making them candidates for kinase inhibitors .

Aliphatic vs. Aromatic Carbamoyl Substituents

Key Compounds:
  • Ethyl {[2-(morpholin-4-yl)ethyl]carbamoyl}formate ()
  • Ethyl [(2-methoxybenzyl)carbamoyl]formate ()
Feature Target Compound Morpholine Derivative () Methoxybenzyl Derivative ()
Substituent Benzothiazole (aromatic) Morpholine (aliphatic heterocycle) Methoxybenzyl (aromatic)
Solubility Low (hydrophobic core) High (polar morpholine group) Moderate (methoxy enhances polarity)
Pharmacokinetics Potential CNS penetration Improved water solubility Balanced lipophilicity

Design Considerations :

  • Morpholine groups () are often added to improve aqueous solubility .
  • Methoxybenzyl groups () balance lipophilicity for oral bioavailability .

Data Table: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Reference
Ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate C11H10N2O3S 250.27 (calculated) Benzothiazole core
Ethyl (6-nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonate Not provided Not provided Nitro-substituted benzothiazole
Ethyl [(1,3,4-thiadiazol-2-yl)carbamoyl]formate C5H7N3O3S2 221.25 (calculated) Thiadiazole replacement
N-{(1,3-Benzothiazol-2-yl)carbamothioyl}-4-methoxybenzamide C15H13N3O2S2 339.41 (calculated) Carbamothioyl functional group
Ethyl {[2-(morpholin-4-yl)ethyl]carbamoyl}formate C10H18N2O4 230.26 Aliphatic morpholine substituent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate
Reactant of Route 2
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ethyl [(1,3-benzothiazol-2-yl)carbamoyl]formate

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